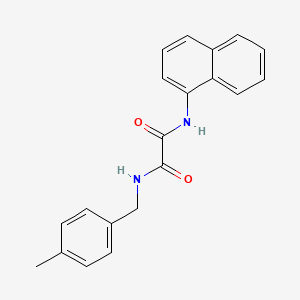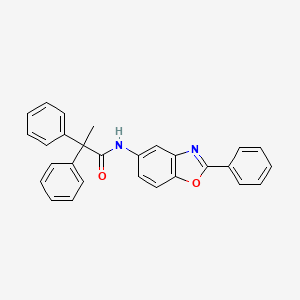![molecular formula C16H23ClN2O2 B4935405 1-sec-butyl-4-[(4-chlorophenoxy)acetyl]piperazine](/img/structure/B4935405.png)
1-sec-butyl-4-[(4-chlorophenoxy)acetyl]piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-sec-butyl-4-[(4-chlorophenoxy)acetyl]piperazine, commonly known as BCA, is a chemical compound that belongs to the piperazine family. It is a white crystalline powder that is soluble in water and has a molecular weight of 376.91 g/mol. BCA is a potent inhibitor of acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter that is involved in many physiological processes. BCA has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.
作用机制
BCA works by binding to the active site of acetylcholinesterase, preventing it from breaking down acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, resulting in increased cholinergic neurotransmission. BCA is a reversible inhibitor of acetylcholinesterase, meaning that its effects are temporary and can be reversed by the body's natural mechanisms.
Biochemical and Physiological Effects:
The biochemical and physiological effects of BCA are primarily related to its inhibition of acetylcholinesterase. This leads to increased levels of acetylcholine in the synaptic cleft, which can have a range of effects depending on the specific neural circuitry involved. In general, increased cholinergic neurotransmission is associated with improved cognitive function, including memory, attention, and learning.
实验室实验的优点和局限性
One of the main advantages of using BCA in lab experiments is its high potency and selectivity for acetylcholinesterase. This makes it a valuable tool for studying the effects of acetylcholine on neural function. However, BCA also has some limitations, including its relatively short half-life and the potential for off-target effects at high concentrations. Careful experimental design and dosing are necessary to ensure that the effects of BCA are specific and reproducible.
未来方向
There are many potential future directions for research involving BCA. One area of interest is the role of acetylcholine in neuropsychiatric disorders such as Alzheimer's disease, schizophrenia, and depression. BCA could be used to investigate the effects of acetylcholine on neural function in these disorders, with the goal of developing new treatments that target the cholinergic system. Another area of interest is the development of new, more selective inhibitors of acetylcholinesterase that could be used as therapeutic agents. BCA could serve as a starting point for the development of such compounds, using structure-activity relationship studies to optimize its potency and selectivity.
合成方法
BCA can be synthesized by reacting 4-chlorophenoxyacetic acid with sec-butylamine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with piperazine to yield the final product. The purity of BCA can be confirmed by analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
科学研究应用
BCA has been widely used as a tool compound in scientific research to study the role of acetylcholine in various physiological processes. It has been shown to be a potent inhibitor of acetylcholinesterase, with an IC50 value of 0.9 nM. This makes it a valuable tool for studying the effects of acetylcholine on synaptic transmission, learning, and memory. BCA has also been used to investigate the role of acetylcholine in neuropsychiatric disorders such as Alzheimer's disease, schizophrenia, and depression.
属性
IUPAC Name |
1-(4-butan-2-ylpiperazin-1-yl)-2-(4-chlorophenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O2/c1-3-13(2)18-8-10-19(11-9-18)16(20)12-21-15-6-4-14(17)5-7-15/h4-7,13H,3,8-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXBHTZYDYCXWQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1CCN(CC1)C(=O)COC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Sec-butyl)piperazino]-2-(4-chlorophenoxy)-1-ethanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]propanamide](/img/structure/B4935338.png)
![2-methoxy-5-{[(3-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B4935343.png)

![2-[4-(cyclopropylmethyl)-1-(3,4-difluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B4935350.png)
![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B4935358.png)
![N-[1-(2-furyl)-3-methyl-3-buten-1-yl]-4-methoxyaniline](/img/structure/B4935366.png)

![N-{[1-(4-acetylbenzoyl)-3-piperidinyl]methyl}-2-chlorobenzamide](/img/structure/B4935377.png)
![N-[2-(diethylamino)ethyl]-1-(2,4-dimethoxybenzyl)-4-piperidinecarboxamide](/img/structure/B4935383.png)
![4-butoxy-N-({[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4935385.png)

![ethyl 1-{[2-(3-methoxyphenyl)-1,3-benzoxazol-6-yl]carbonyl}-3-piperidinecarboxylate](/img/structure/B4935410.png)